molecular formula C19H27NO4 B1679826 Nolomirole CAS No. 90060-42-7

Nolomirole

Cat. No.: B1679826
CAS No.: 90060-42-7
M. Wt: 333.4 g/mol
InChI Key: OMMYLOLVPCCZQZ-UHFFFAOYSA-N
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Description

Nolomirole, also known as CHF 1035, is a novel selective dopamine agonist with oral activity. It primarily targets dopamine D2 and alpha2-adrenergic receptors, inhibiting the release of norepinephrine. This compound has shown potential in the treatment of mild chronic heart failure due to its ability to modulate neurotransmitter release and improve cardiac function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nolomirole involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the core structure: This involves the construction of the benzopyran ring system through a series of cyclization reactions.

    Functionalization: Introduction of functional groups such as hydroxyl and amine groups to the core structure.

    Final assembly: Coupling reactions to attach the side chains and form the final product.

Typical reaction conditions include the use of organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium borohydride for reduction steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization and chromatography are employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Nolomirole undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to alcohols.

    Substitution: Replacement of functional groups with others, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Nolomirole has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of dopamine agonists and their interactions with receptors.

    Biology: Investigated for its effects on neurotransmitter release and receptor activation in neuronal cells.

    Medicine: Explored for its potential in treating heart failure, Parkinson’s disease, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals targeting dopamine and adrenergic receptors.

Mechanism of Action

Nolomirole exerts its effects by selectively activating dopamine D2 and alpha2-adrenergic receptors. This activation inhibits the release of norepinephrine, leading to reduced sympathetic nervous system activity. The compound’s ability to modulate neurotransmitter release helps improve cardiac function and alleviate symptoms of heart failure. The molecular pathways involved include the inhibition of adenylate cyclase activity and the reduction of cyclic AMP levels, which ultimately decrease cardiac workload and improve efficiency .

Comparison with Similar Compounds

Nolomirole is unique among dopamine agonists due to its dual action on dopamine D2 and alpha2-adrenergic receptors. Similar compounds include:

    Rotigotine: A non-selective dopamine agonist used in the treatment of Parkinson’s disease.

    Pramipexole: A selective dopamine D2/D3 agonist with applications in Parkinson’s disease and restless legs syndrome.

    Bromocriptine: A dopamine agonist that also inhibits prolactin release, used in the treatment of hyperprolactinemia and Parkinson’s disease.

Compared to these compounds, this compound’s unique receptor profile and inhibitory effects on norepinephrine release make it particularly promising for heart failure treatment .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

[6-(methylamino)-1-(2-methylpropanoyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-11(2)18(21)23-16-9-6-13-10-14(20-5)7-8-15(13)17(16)24-19(22)12(3)4/h6,9,11-12,14,20H,7-8,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMYLOLVPCCZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C2=C(CC(CC2)NC)C=C1)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869044
Record name 6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diyl bis(2-methylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90060-42-7
Record name Nolomirole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090060427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NOLOMIROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EMF80C55F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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